(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid
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Overview
Description
“(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid” is a type of organoboron compound . Its molecular formula is C8H13BN2O2, with an average mass of 180.012 Da .
Molecular Structure Analysis
The molecular structure of “(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group and a dimethylamino group attached . The exact positions of these groups on the pyridine ring can be inferred from the name of the compound.Chemical Reactions Analysis
Boronic acids, including “(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
Organic Optoelectronics and OLEDs
Boron-containing compounds, specifically those based on the BODIPY platform, have emerged as promising materials for organic optoelectronics. Their applications span from sensors to organic photovoltaics and, notably, organic light-emitting diodes (OLEDs). BODIPY-based materials are explored for their potential as 'metal-free' infrared emitters, benefiting from properties such as aggregation-induced emission (AIE) to improve OLED performance (Squeo & Pasini, 2020).
Drug Discovery and Boronic Acid Drugs
The integration of boronic acids into drug discovery has been on the rise, with the FDA and Health Canada approving several boronic acid drugs. These compounds are valued for potentially enhancing drug potency or improving pharmacokinetic profiles. The review by Plescia & Moitessier (2020) explores the discovery processes of boronic acid drugs, highlighting the role of boronic acids in enhancing medicinal chemistry endeavors (Plescia & Moitessier, 2020).
Chemical Sensors
Boronic acid sensors with double recognition sites, including diboronic acids and monoboronic acids with another binding moiety, offer improved binding affinity and selectivity. These sensors are capable of recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. The review by Bian et al. (2019) summarizes the developments in boronic acid-based sensors, providing insights into their applications and the rules governing their binding mechanisms (Bian et al., 2019).
Antifungal and Insecticidal Applications
Boron compounds, including boronic acids and boric acid, exhibit significant bioactivity, such as antifungal and insecticidal properties. Tavaborole, for example, is a boron-containing compound approved for the treatment of onychomycosis. The review by Arvanitis et al. (2020) discusses the mechanisms of action of these compounds, suggesting that boric acid and related compounds inhibit protein synthesis through interactions with ribose-containing moieties (Arvanitis, Rook, & Macreadie, 2020).
Environmental Applications: Boron Removal in Desalination
In seawater desalination, the removal of boron is critical for producing drinking water that meets health standards. The review by Tu, Nghiem, & Chivas (2010) focuses on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes, analyzing key factors that influence boron rejection and highlighting the need for further optimization and fundamental research to enhance boron removal efficiency (Tu, Nghiem, & Chivas, 2010).
Future Directions
Boronic acids, including “(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid”, have potential applications in various fields such as catalysis, materials science, biology, and imaging . Their use in Suzuki–Miyaura cross-coupling reactions is particularly significant, as this reaction is one of the most widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
properties
IUPAC Name |
[6-(dimethylamino)-4-methylpyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDQSRAEJAOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
535934-70-4 |
Source
|
Record name | 535934-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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